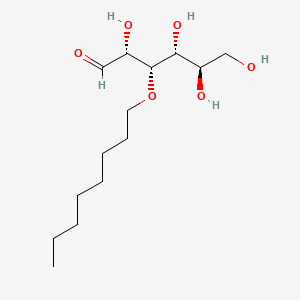![molecular formula C18H14N2O3 B14318050 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid CAS No. 111364-33-1](/img/structure/B14318050.png)
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthalene ring substituted with an amino group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 5-nitronaphthalene.
Reduction: The nitro group in 5-nitronaphthalene is reduced to form 5-aminonaphthalene.
Carbamoylation: 5-aminonaphthalene is reacted with phosgene to form 5-aminonaphthalen-1-yl isocyanate.
Coupling with Benzoic Acid: The isocyanate is then coupled with benzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Nitronaphthalen-1-yl)carbamoyl]benzoic acid
- 2-[(5-Hydroxynaphthalen-1-yl)carbamoyl]benzoic acid
- 2-[(5-Methoxynaphthalen-1-yl)carbamoyl]benzoic acid
Uniqueness
2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
111364-33-1 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[(5-aminonaphthalen-1-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c19-15-9-3-8-12-11(15)7-4-10-16(12)20-17(21)13-5-1-2-6-14(13)18(22)23/h1-10H,19H2,(H,20,21)(H,22,23) |
Clave InChI |
OWKKTHHODCZNGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=C3N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


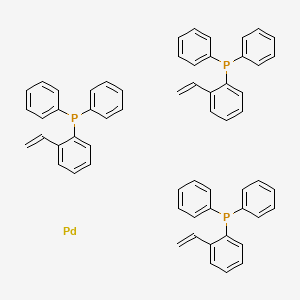
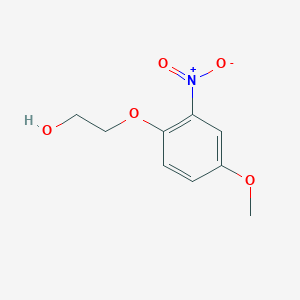
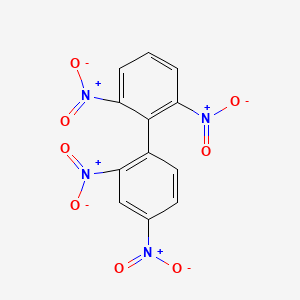
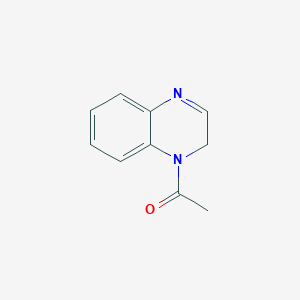
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
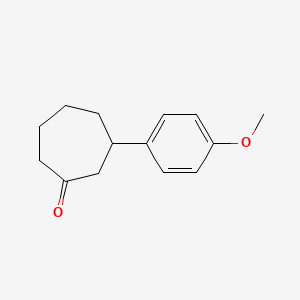
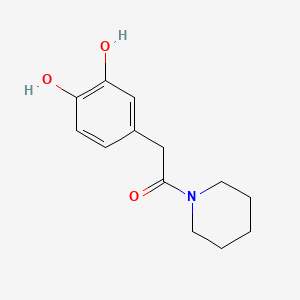
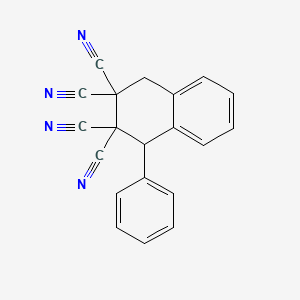

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
